Physical and chemical properties of ammonium mandelate
Physical and chemical properties of ammonium mandelate
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Mandelate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of ammonium mandelate (CAS No. 530-31-4). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identity, synthesis, spectroscopic characteristics, thermal behavior, and safe handling. A significant focus is placed on its application as a chiral resolving agent, a critical function in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Detailed experimental protocols for its synthesis, characterization, and use in chiral resolution are provided to bridge theoretical knowledge with practical laboratory application.
Chemical Identity and Physicochemical Properties
Ammonium mandelate is the ammonium salt of mandelic acid, an aromatic alpha-hydroxy acid.[1] Its formation via a simple acid-base reaction makes it a readily accessible and useful chemical intermediate. The compound is a white, crystalline powder that is known to be very deliquescent and can discolor upon exposure to light, necessitating careful storage.[2] Its high solubility in water is a key property, while it remains only sparingly soluble in alcohol.[1][3]
The fundamental identifiers and physicochemical properties of ammonium mandelate are summarized in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties of Ammonium Mandelate
| Property | Value | Reference(s) |
| IUPAC Name | azane;2-hydroxy-2-phenylacetic acid | [1][4] |
| Synonyms | Mandelic acid ammonium salt, Amdelate, Ammoket, Mandicid | [2][4] |
| CAS Number | 530-31-4 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃ | [1] |
| Molecular Weight | 169.18 g/mol | [2][4] |
| Appearance | Crystalline, colorless/white powder | [1] |
| Melting Point | ~144 °C | [1] |
| Boiling Point | ~321.8 °C (Decomposes) | [1] |
| Solubility | Very soluble in water; sparingly soluble in alcohol; soluble in DMSO. | [1][2] |
| Stability | Very deliquescent; discolors in light. | [2] |
Synthesis and Purification
The synthesis of ammonium mandelate is a straightforward acid-base neutralization reaction. The causality behind this choice of synthesis is its high efficiency and purity, as it avoids complex reaction pathways and harsh conditions that could lead to side products. The primary challenge is not the reaction itself, but the isolation of the final product due to its high water solubility and deliquescent nature.
Synthesis Workflow Diagram
The diagram below outlines the direct synthesis route from mandelic acid and ammonia.
Caption: High-level workflow for the synthesis of ammonium mandelate.
Detailed Synthesis Protocol
This protocol describes a self-validating system where reaction completion can be monitored by pH, and product purity is confirmed by the analytical methods described in Section 6.0.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.21 g (0.10 mol) of racemic mandelic acid in 100 mL of absolute ethanol. Cool the flask in an ice bath to 0-5°C.
-
Neutralization: While stirring vigorously, slowly add concentrated aqueous ammonia (~13.5 M) dropwise to the ethanolic solution. Monitor the pH of the reaction mixture using a calibrated pH meter or pH strips. Continue addition until the pH is stable between 7.0 and 7.5. The reaction is exothermic; maintain the temperature below 10°C.
-
Causality: Using ethanol as a solvent helps to control the reaction and facilitates subsequent removal. Slow, cooled addition prevents overheating and potential side reactions. A neutral pH ensures complete salt formation without a significant excess of either reactant.
-
-
Isolation: Remove the flask from the ice bath. Concentrate the resulting clear solution under reduced pressure using a rotary evaporator with a bath temperature of 40°C. Continue until a white solid or viscous oil is obtained.
-
Causality: Low-temperature evaporation is crucial to prevent thermal decomposition of the product.
-
-
Drying and Purification: Transfer the crude product to a vacuum desiccator containing a suitable desiccant such as phosphorus pentoxide (P₂O₅). Dry under high vacuum for at least 24 hours to remove residual water and ammonia.
-
Causality: The highly deliquescent nature of ammonium mandelate requires rigorous drying conditions to obtain a free-flowing powder. P₂O₅ is a powerful desiccant suitable for this purpose.
-
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2]
Structural and Spectroscopic Characterization
While a published single-crystal X-ray structure for ammonium mandelate is not available in common databases, its structure can be confidently inferred using spectroscopic methods. The expected spectra are a composite of the mandelate anion and the ammonium cation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a powerful tool for confirming the presence of key functional groups. The formation of the ammonium salt results in the disappearance of the broad carboxylic acid O-H stretch and the appearance of characteristic N-H stretches from the ammonium cation, alongside a significant shift in the carbonyl C=O frequency.[5]
Table 2: Predicted FT-IR Spectral Assignments for Ammonium Mandelate
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Reference(s) |
| 3400 - 3200 | O-H (Alcohol) stretch | Broad, strong band | [6][7] |
| 3200 - 3000 | N-H (Ammonium) stretch | Broad, strong, multiple peaks | [8] |
| 3100 - 3000 | C-H (Aromatic) stretch | Medium to weak, sharp peaks | [6] |
| ~1600 - 1550 | C=O (Carboxylate) asymmetric stretch | Strong, sharp peak (shifted from ~1716 cm⁻¹ in acid) | [5][6] |
| ~1450 | N-H (Ammonium) bending | Medium to strong peak | [8] |
| ~1400 | C=O (Carboxylate) symmetric stretch | Medium to strong peak | [5] |
| ~1060 | C-O (Alcohol) stretch | Strong peak | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
3.2.1 ¹H NMR Spectroscopy The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals from the mandelate anion and the ammonium cation. The aromatic protons appear as a multiplet, the benzylic proton is a singlet, and the hydroxyl proton is a broad singlet. The ammonium protons typically appear as a broad singlet or a 1:1:1 triplet due to coupling with ¹⁴N.[3][9][10]
Table 3: Predicted ¹H NMR Spectral Assignments for Ammonium Mandelate (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ~7.7 - 7.2 | Multiplet | 5H, Aromatic protons (C₆H₅) | [3][9] |
| ~7.0 | Broad singlet or triplet | 4H, Ammonium protons (NH₄⁺) | [10] |
| ~5.5 | Broad singlet | 1H, Hydroxyl proton (-OH) | [9] |
| ~4.9 | Singlet | 1H, Benzylic proton (-CH(OH)) | [3][9] |
3.2.2 ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the mandelate anion.[11][12] The ammonium ion is not observed in ¹³C NMR.
Table 4: Predicted ¹³C NMR Spectral Assignments for Ammonium Mandelate (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~175 | Carboxylate carbon (-COO⁻) | [11][12] |
| ~142 | Aromatic C1 (quaternary) | [11] |
| ~128 - 126 | Aromatic C2-C6 | [11] |
| ~72 | Benzylic carbon (-CH(OH)) | [11] |
Thermal Stability and Decomposition Profile
Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endotherm corresponding to the melting point at approximately 144°C.[1][15] This event would be followed by a broader endotherm at higher temperatures, indicating decomposition.
Thermogravimetric Analysis (TGA): A TGA curve would likely show initial stability up to the melting point, followed by a significant mass loss event.[16] A plausible decomposition pathway involves an initial loss of ammonia (NH₃) and water (H₂O) to form mandelamide, which would then decompose at higher temperatures into various gaseous products. This initial mass loss would correspond to approximately 21.3% of the total mass.
Table 5: Predicted Thermal Events for Ammonium Mandelate
| Temperature Range (°C) | Technique | Event | Predicted Mass Loss |
| ~144 | DSC | Melting | N/A |
| >150 | TGA / DSC | Onset of decomposition (Endothermic) | >0% |
| 150 - 250 | TGA | Primary decomposition: Loss of NH₃ and H₂O to form mandelamide | ~21% |
| >250 | TGA | Secondary decomposition of mandelamide into CO, H₂O, and nitrogen oxides | >21% |
Core Application: Chiral Resolution of Racemic Amines
A primary application for mandelic acid and its salts in drug development is the chiral resolution of racemic compounds, particularly amines.[17][18] The principle relies on reacting a racemic amine with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities.[18] This solubility difference allows for their separation via fractional crystallization.
Chiral Resolution Workflow Diagram
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Representative Protocol: Resolution of (±)-1-Phenylethylamine
This protocol demonstrates the resolution of a model racemic amine using (R)-(-)-mandelic acid. The choice of solvent is critical; it must be one in which the two diastereomeric salts exhibit a significant solubility differential.
-
Salt Formation: Dissolve 12.1 g (0.10 mol) of racemic (±)-1-phenylethylamine in 150 mL of methanol in a 500 mL Erlenmeyer flask. In a separate flask, dissolve 15.2 g (0.10 mol) of (R)-(-)-mandelic acid in 150 mL of methanol.
-
Crystallization: Warm both solutions to 50°C and combine them. Allow the mixture to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 24 hours. The less soluble diastereomeric salt, (R)-amine-(R)-mandelate, will crystallize.
-
Causality: Slow cooling is paramount to forming well-defined crystals and achieving high diastereomeric purity, preventing the co-precipitation of the more soluble salt.
-
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine-(R)-mandelate salt. Dry the crystals.
-
Liberation of the Free Amine: Suspend the collected crystals in 100 mL of water. Add 50 mL of a 2 M NaOH solution to basify the mixture (pH > 12). This converts the mandelate salt back to mandelic acid (as sodium mandelate) and liberates the free (R)-1-phenylethylamine.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield enantiomerically enriched (R)-1-phenylethylamine.
-
Purity Assessment: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific rotation.
Analytical Methodologies
To ensure the quality and purity of ammonium mandelate, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Protocol: Purity Analysis by Reverse-Phase HPLC
This method is designed to separate mandelic acid from potential related impurities.[19][20]
-
Instrumentation: Agilent 1100 series HPLC or equivalent with a UV detector.[21]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 70% Water (0.1% Phosphoric Acid) and 30% Acetonitrile.
-
Causality: The acidic mobile phase ensures that the mandelate is in its protonated, less polar acid form, leading to better retention and peak shape on a C18 column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[21]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of ammonium mandelate and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The retention time for mandelic acid should be consistent. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Toxicology and Safe Handling Profile
A specific, comprehensive Safety Data Sheet (SDS) for ammonium mandelate is not widely available. Therefore, its safety profile must be inferred from its constituent parts: mandelic acid and ammonia/ammonium salts.
-
Toxicology: Mandelic acid is generally considered to have low toxicity. Ammonium salts can be irritating, particularly to the eyes.[22][23] Ingestion of large amounts may cause gastrointestinal distress.
-
Handling: Use in a well-ventilated area or under a fume hood.[24] Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[22] Avoid creating dust.
-
Storage: As the compound is very deliquescent and light-sensitive, it must be stored in a cool, dry, dark place in a tightly sealed container.[2] A desiccator or a dry box is recommended for long-term storage.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[22]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek medical attention.[23]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[22]
-
Conclusion
Ammonium mandelate is a valuable and versatile chemical compound whose properties are dictated by the interplay between the mandelate anion and the ammonium cation. Its high water solubility, specific melting point, and predictable spectroscopic features make it a well-characterizable material. While its thermal stability is limited, its primary utility in drug development as a resolving agent for racemic amines is a critical application that leverages fundamental principles of stereochemistry. Proper handling and storage are essential due to its deliquescent and light-sensitive nature. This guide provides the foundational knowledge and practical protocols necessary for the effective use and study of ammonium mandelate in a research and development setting.
References
-
Figure S28. 1 H-NMR spectrum of (S)-mandelic acid recorded in D2O. The... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved January 2, 2026, from [Link]
-
Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
HPLC Methods for analysis of Mandelic acid - HELIX Chromatography. (n.d.). Retrieved January 2, 2026, from [Link]
-
1 H NMR spectra for mandelic acid in (S)-ethyl lactate. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine - Shimadzu. (n.d.). Retrieved January 2, 2026, from [Link]
-
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2... - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
- Process for the preparation and resolution of mandelic acid derivatives - Google Patents. (n.d.).
-
Mandelic Acid | C8H8O3 | CID 1292 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]
-
The IR spectra of the isopropyl ester of mandelic acid: the synthesized... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). Retrieved January 2, 2026, from [Link]
-
(r)- and (s)-mandelic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ammonium Mandelate - DrugFuture. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ammonium mandelate - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved January 2, 2026, from [Link]
-
1 H NMR spectra of (Am-h) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
1 H-NMR-Spectrum of the ammonium salt of 9 in D 6-DMSO. The structure... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Thermogravimetric Analysis. (n.d.). Retrieved January 2, 2026, from [Link]
-
Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
ammonium mandelate, 530-31-4 - The Good Scents Company. (n.d.). Retrieved January 2, 2026, from [Link]
-
Mandelic acid, monoammonium salt | C8H11NO3 | CID 10732 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride: An - Walsh Medical Media. (2015, August 18). Retrieved January 2, 2026, from [Link]
-
Expt. 8: Differential Scanning Calorimetry - Williams College. (n.d.). Retrieved January 2, 2026, from [Link]
-
MODULATED DSC® (MDSC®): HOW DOES IT WORK? - TA Instruments. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ammonia - the NIST WebBook. (n.d.). Retrieved January 2, 2026, from [Link]
-
13C-NMR Spectroscopy - Chemistry LibreTexts. (2021, September 12). Retrieved January 2, 2026, from [Link]
-
Analysis of an Ammonia/Ammonium Nitrate Fuel's Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis. (2019, November 12). Retrieved January 2, 2026, from [Link]
-
Figure S23. 13 C NMR spectrum of 6a (as the HCl ammonium salt) - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
13 Carbon NMR - University of Arizona. (n.d.). Retrieved January 2, 2026, from [Link]
-
13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry - OpenStax. (2023, September 20). Retrieved January 2, 2026, from [Link]
-
This item was submitted to Loughborough's Institutional Repository... (n.d.). Retrieved January 2, 2026, from [Link]
-
(a) FTIR spectra of ammonia showing the absorbance/NH 3 concentration... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
FTIR spectra of the H 2 O-and NH + 4-bending vibrations of NH 4... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. Ammonium mandelate - Wikipedia [en.wikipedia.org]
- 2. Ammonium Mandelate [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Mandelic acid, monoammonium salt | C8H11NO3 | CID 10732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach [mdpi.com]
- 7. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DL-Mandelic acid (90-64-2) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 13. libjournals.unca.edu [libjournals.unca.edu]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. etamu.edu [etamu.edu]
- 17. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. louisville.edu [louisville.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
